![molecular formula C14H11BrO5S B4016901 2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate](/img/structure/B4016901.png)
2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate
Description
Synthesis Analysis
The synthesis of compounds related to 2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate involves complex reactions. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was synthesized through the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide, showcasing the intricate nature of synthesizing bromo and methoxy substituted benzenesulfonate derivatives (Sharutin & Sharutina, 2016).
Molecular Structure Analysis
A comparative experimental and theoretical investigation into the solid-state supramolecular assembly of 2- and 4-formylphenyl arylsulfonates, including derivatives similar to 2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate, revealed the importance of noncovalent interactions (halogen-bonding, hydrogen-bonding, and π-π interactions) in determining the molecular structure (Andleeb et al., 2018).
Chemical Reactions and Properties
The methanolysis of ortho- and para-formylbenzenesulfonates in basic media has shown evidence for intramolecular nucleophilic catalysis by the carbonyl group, a reaction property that might be relevant to understanding the chemical reactivity of 2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate (Shashidhar, Rajeev, & Bhatt, 1997).
Physical Properties Analysis
The physical properties of methoxy and bromo-substituted compounds, including their thermodynamic properties and interactions, have been thoroughly studied, providing insights into the stability and reactivity of such compounds. This information is crucial for understanding the physical characteristics of 2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate derivatives (Varfolomeev et al., 2010).
Chemical Properties Analysis
The synthesis of novel compounds, such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate, and their subsequent analysis can offer valuable insights into the chemical properties of 2-formyl-6-methoxyphenyl 4-bromobenzenesulfonate, including its potential reactivity and interaction mechanisms (Murugavel et al., 2017).
properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-bromobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO5S/c1-19-13-4-2-3-10(9-16)14(13)20-21(17,18)12-7-5-11(15)6-8-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGKDIJLYKKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-6-methoxyphenyl) 4-bromobenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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